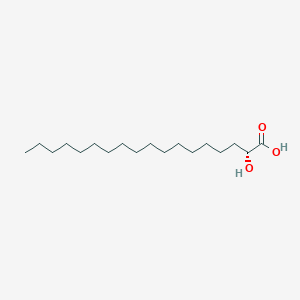

(R)-2-hydroxystearic acid

Description

Overview of Hydroxylated Fatty Acids: Structural Diversity and Biological Relevance

Hydroxylated fatty acids are a class of fatty acids characterized by the presence of at least one hydroxyl (-OH) group along their hydrocarbon chain. This structural feature imparts distinct physical and chemical properties compared to their non-hydroxylated counterparts, such as increased polarity and reactivity. The position of the hydroxyl group defines their classification and biological function. gsartor.org

Alpha(α)-hydroxy acids (2-hydroxy acids) feature a hydroxyl group on the carbon atom adjacent to the carboxyl group. These are found in various plant and animal tissues, including skin lipids and brain tissues. gerli.com

Beta(β)-hydroxy acids (3-hydroxy acids) are components of some bacterial lipids and can be indicative of certain metabolic disorders in mammals.

Omega(ω)-hydroxy acids have their hydroxyl group at the terminal methyl end of the carbon chain and are key components of plant polyesters like cutin and suberin. gerli.com

This structural diversity allows hydroxylated fatty acids to participate in a wide array of biological processes. They are integral components of complex lipids, such as sphingolipids, and are involved in maintaining membrane structure and function. mdpi.commdpi.com

Academic Context and Significance of (R)-2-Hydroxystearic Acid Research

This compound, a specific type of alpha-hydroxy fatty acid, has garnered significant academic interest primarily due to its role in the biology of sphingolipids, a class of lipids crucial for cell signaling and membrane structure. nih.govnih.gov 2-hydroxy fatty acids are almost exclusively found as N-acyl chains within the ceramide portion of various sphingolipids. mdpi.com The presence of the 2-hydroxyl group is critical for stabilizing membrane microdomains, likely through the formation of additional intermolecular hydrogen bonds. mdpi.com

Research into this compound is closely linked to the study of the enzyme Fatty Acid 2-Hydroxylase (FA2H), which is responsible for its synthesis. mdpi.comnih.gov Understanding the function of this specific fatty acid provides insights into the pathophysiology of several diseases, including certain neurodegenerative disorders associated with mutations in the FA2H gene. mdpi.comnih.gov

Historical Perspectives on 2-Hydroxylated Fatty Acid Investigation

The investigation of 2-hydroxylated fatty acids is intrinsically tied to the study of sphingolipid metabolism. For a considerable time, the presence of these fatty acids in tissues like the brain and skin was known, but the enzymatic machinery responsible for their creation remained elusive. A significant breakthrough occurred with the characterization of the Fatty Acid 2-Hydroxylase (FA2H) enzyme and the subsequent identification of the corresponding FA2H gene in the mid-2000s. mdpi.comnih.gov This discovery was pivotal, as it provided researchers with the molecular tools to explore the precise functions of 2-hydroxylated sphingolipids. The identification of human diseases, such as hereditary spastic paraplegia, caused by mutations in the FA2H gene further underscored the critical biological importance of this class of fatty acids and intensified research in the field. mdpi.comnih.gov

Propriétés

Numéro CAS |

26633-48-7 |

|---|---|

Formule moléculaire |

C18H36O3 |

Poids moléculaire |

300.5 g/mol |

Nom IUPAC |

(2R)-2-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m1/s1 |

Clé InChI |

KIHBGTRZFAVZRV-QGZVFWFLSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)O |

SMILES isomérique |

CCCCCCCCCCCCCCCC[C@H](C(=O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCC(C(=O)O)O |

Origine du produit |

United States |

Chemical and Physical Properties of R 2 Hydroxystearic Acid

(R)-2-hydroxystearic acid is a saturated fatty acid with an 18-carbon backbone, distinguished by a hydroxyl group at the C-2 position.

Interactive Data Table: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₃₆O₃ | caymanchem.com |

| IUPAC Name | (2R)-2-hydroxyoctadecanoic acid | |

| Molecular Weight | 300.48 g/mol | caymanchem.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 75°C | medchemexpress.com |

| Solubility | Practically insoluble in water. Soluble in Chloroform:Methanol mixtures. | caymanchem.comhmdb.ca |

Data is based on available chemical information for 2-hydroxystearic acid.

The presence of the hydroxyl group introduces a chiral center at the second carbon atom, leading to the existence of two stereoisomers: this compound and (S)-2-hydroxystearic acid. The (R)-enantiomer is the specific form produced by the mammalian enzyme FA2H. mdpi.comnih.gov This stereospecificity is crucial, as the different enantiomers can have distinct biological activities and be incorporated into different types of complex lipids. gerli.com For instance, research has shown that the (R)-enantiomer is preferentially enriched in hexosylceramides, while the (S)-enantiomer is more commonly incorporated into ceramides (B1148491). gerli.com

Synthesis and Industrial Production

The production of (R)-2-hydroxystearic acid can be approached through both laboratory-scale synthesis and potential industrial production methods, with a strong emphasis on stereospecificity.

The primary biological route for synthesizing (R)-2-hydroxy fatty acids is through the action of the enzyme Fatty Acid 2-Hydroxylase (FA2H). mdpi.comnih.gov This enzyme catalyzes the stereospecific hydroxylation of fatty acids to produce the (R)-enantiomer exclusively. nih.gov In laboratory settings, this can be replicated by using cell systems that overexpress the FA2H gene. nih.gov Chemical synthesis methods can also be employed, often starting from stearic acid or related precursors, though achieving high enantiomeric purity may require chiral catalysts or resolution steps to separate the (R) and (S) isomers.

For industrial-scale production, biotechnological approaches are of significant interest. gsartor.orgnih.gov These methods leverage microbial enzyme systems to produce hydroxylated fatty acids. nih.gov The use of engineered microorganisms or isolated enzymes, such as specific hydroxylases, in bioreactors could enable the sustainable and cost-effective production of this compound. lbl.gov Such biocatalytic processes offer advantages in terms of specificity and reduced environmental impact compared to traditional chemical synthesis. gsartor.org

Biosynthetic Pathways and Enzymatic Mechanisms of 2 Hydroxystearic Acid

Identification and Characterization of 2-Hydroxylase Enzymes

The key enzymes responsible for the synthesis of 2-hydroxylated fatty acids, including (R)-2-hydroxystearic acid, are fatty acid 2-hydroxylases (FA2H). These enzymes have been identified and characterized across various organisms, from yeast to mammals. mdpi.comgenecards.org In humans, the enzyme is encoded by the FA2H gene and is also referred to as fatty acid alpha-hydroxylase. genecards.orgnih.gov Orthologs of this gene are found in many eukaryotes, including SCS7 in yeast and FAH1 and FAH2 in plants. mdpi.comgenecards.org

These enzymes are integral membrane proteins located in the endoplasmic reticulum. mdpi.comgenecards.org Structurally, they belong to a superfamily of di-iron-containing enzymes that utilize a di-metal catalytic center, which can also be composed of zinc ions, coordinated by highly conserved histidine motifs. genecards.orgnhri.org.tw The crystal structure of the yeast homolog, Scs7p, reveals a catalytic cap domain situated on top of four transmembrane helices that anchor the enzyme within the membrane. physiology.org

Enzymatic Specificity and Substrate Promiscuity

Fatty acid 2-hydroxylases exhibit a high degree of stereospecificity, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids. genecards.orgresearchgate.net This stereospecific production is critical for the proper function of the resulting 2-hydroxylated sphingolipids. researchgate.net

The substrate specificity of these enzymes can vary between organisms. In mammals, FA2H can act on a range of long-chain fatty acids (LCFAs) and very-long-chain fatty acids (VLCFAs). mdpi.commaayanlab.cloud In vitro studies have shown that the mammalian enzyme can use free fatty acids as substrates. maayanlab.cloud However, in plants, there are two distinct fatty acid hydroxylases, FAH1 and FAH2, which show different substrate preferences. FAH1 primarily hydroxylates VLCFAs, while FAH2 prefers LCFAs such as palmitic acid. genecards.orgrsc.org In plants and yeast, it is suggested that the hydroxylation reaction occurs on a fatty acid that is already incorporated into a ceramide molecule. maayanlab.cloudnih.gov

Co-factor Requirements and Reaction Mechanisms

The hydroxylation reaction catalyzed by FA2H is a monooxygenase reaction that requires molecular oxygen and is dependent on NAD(P)H as a reducing equivalent. genecards.orgnih.gov The transfer of electrons from NAD(P)H to the di-iron center of the enzyme is a critical step in the catalytic cycle. In animals and fungi, the FA2H enzyme contains an N-terminal cytochrome b5-like domain that facilitates this electron transfer. researchgate.net Plant FAHs, however, lack this fused domain and instead interact with a separate cytochrome b5 protein to receive electrons. researchgate.netiaea.org

The proposed reaction mechanism involves the activation of molecular oxygen at the di-metal center, followed by the insertion of one oxygen atom into the C-H bond at the alpha-position of the fatty acid substrate, while the other oxygen atom is reduced to water. physiology.org The enzyme has an optimal pH range of 7.6-7.8. uniprot.org

Genetic Regulation and Expression Profiles of Biosynthetic Enzymes

The expression of the FA2H gene is tissue-specific and dynamically regulated. In mammals, high levels of FA2H expression are found in the brain, particularly in myelinating oligodendrocytes and Schwann cells, as well as in the epidermis, kidneys, and stomach. researchgate.netuniprot.orgresearchgate.net This expression pattern correlates with the abundance of 2-hydroxylated sphingolipids in these tissues. researchgate.net For instance, during the neonatal period of myelination in the mouse brain, FA2H mRNA levels increase significantly. researchgate.net

The transcriptional regulation of FA2H is complex and involves several transcription factors. In the promoter region of the human FA2H gene, binding sites for transcription factors such as c-Myc, CP2, Egr-1, PPAR-alpha, and YY1 have been identified. genecards.org In breast cancer cells, the expression of FA2H has been shown to be upregulated by Δ9-tetrahydrocannabinol (Δ9-THC) through the induction of PPARα. researchgate.netdrugbank.com

Furthermore, the expression of FA2H is often dysregulated in cancer. Low expression of FA2H has been associated with a poor prognosis and reduced survival in several cancers, including gastric, breast, and colorectal cancer. mdpi.comresearchgate.net The tumor-suppressive role of FA2H is thought to be mediated through its influence on signaling pathways that control cancer cell proliferation and migration, such as the mTOR/S6K1/Gli1, STAT3/IL6, and NF-κB pathways. mdpi.comfrontiersin.org

Biosynthesis of this compound in Diverse Biological Systems

The biosynthesis of this compound is a conserved process in many organisms, where it serves as a precursor for the synthesis of complex sphingolipids.

Microbial Biosynthetic Pathways

While 2-hydroxy fatty acids are known to exist in some bacteria, the specific pathways for the synthesis of this compound are not as well-defined as in eukaryotes. mdpi.com Some bacterial cytochrome P450 enzymes have been shown to catalyze the alpha-hydroxylation of fatty acids. For example, a soluble fatty acid α-hydroxylase from Sphingomonas paucimobilus was found to oxidize myristate to 2-hydroxymyristate (B1261983) in an NADH and molecular oxygen-dependent manner. nih.gov Similarly, cytochrome P450 enzymes from Bacillus species are known to hydroxylate long-chain fatty acids. nih.gov In Nocardia species, α-hydroxy fatty acids have been identified as components of their phospholipids, suggesting the presence of α-hydroxylase activity. nih.gov However, much of the research on microbial fatty acid hydroxylation has focused on the production of other isomers, such as 10-hydroxystearic acid, by different enzymatic pathways like hydration of unsaturated fatty acids. gsartor.orgdntb.gov.uagsartor.org

Plant Biosynthesis of 2-Hydroxylated Fatty Acids

In plants, the biosynthesis of 2-hydroxylated fatty acids is integral to the formation of complex sphingolipids, which play roles in membrane structure and stress responses. rsc.orgmdpi.com As mentioned, plants like Arabidopsis thaliana possess two fatty acid 2-hydroxylases, FAH1 and FAH2, located in the endoplasmic reticulum. genecards.org These enzymes catalyze the hydroxylation of the fatty acyl chain within a ceramide backbone. maayanlab.cloud

FAH1 and FAH2 exhibit distinct substrate specificities, with FAH1 preferentially hydroxylating very-long-chain fatty acids (VLCFAs) and FAH2 favoring long-chain fatty acids. rsc.orgiaea.org This differentiation allows for the synthesis of a diverse range of 2-hydroxylated sphingolipids. The activity of these plant enzymes is dependent on an external cytochrome b5 for electron transfer. sci-hub.se The presence of 2-hydroxylated fatty acids in plant sphingolipids is important for the organization of plasma membrane nanodomains and for responses to both biotic and abiotic stress. rsc.orgmdpi.com

Data Tables

Table 1: Properties of 2-Hydroxylase Enzymes

| Enzyme/Gene | Organism(s) | Substrate(s) | Co-factor(s) | Key Characteristics |

| FA2H | Mammals | Long-chain and very-long-chain free fatty acids | NAD(P)H, O₂, di-iron/zinc center, integral cytochrome b5 domain | Produces (R)-enantiomer; high expression in brain and skin. mdpi.comgenecards.orgresearchgate.net |

| Scs7p | Yeast (Saccharomyces cerevisiae) | Fatty acyl chain of ceramide | NAD(P)H, O₂, di-metal center, integral cytochrome b5 domain | Homolog of mammalian FA2H; involved in sphingolipid synthesis. genecards.orgphysiology.org |

| FAH1 | Plants (Arabidopsis thaliana) | Very-long-chain fatty acyl chain of ceramide | NAD(P)H, O₂, di-iron center, external cytochrome b5 | Important for stress responses and membrane organization. genecards.orgrsc.orgsci-hub.se |

| FAH2 | Plants (Arabidopsis thaliana) | Long-chain fatty acyl chain of ceramide | NAD(P)H, O₂, di-iron center, external cytochrome b5 | Prefers shorter chain fatty acids compared to FAH1. genecards.orgrsc.orgsci-hub.se |

| CYP152B1 | Bacteria (Sphingomonas paucimobilus) | Fatty acids (e.g., myristate) | NADH, O₂ | Soluble cytochrome P450 with α-hydroxylase activity. nih.gov |

Table 2: Genetic Regulators of Human FA2H Expression

| Regulator Type | Regulator Name | Context/Effect |

| Transcription Factor | c-Myc | Binds to the promoter region of FA2H. genecards.orgfrontiersin.org |

| Transcription Factor | PPARα | Mediates the induction of FA2H by Δ9-THC in breast cancer cells. researchgate.netdrugbank.com |

| Transcription Factor | YY1 | Binds to the promoter region of FA2H. genecards.org |

| Transcription Factor | Egr-1 | Binds to the promoter region of FA2H. genecards.org |

| Signaling Pathway | mTOR/S6K1/Gli1 | Inhibited by FA2H expression in gastric cancer, leading to increased chemosensitivity. mdpi.com |

| Signaling Pathway | STAT3/IL6 | Inhibited by FA2H, leading to suppression of cancer stemness in breast cancer. frontiersin.org |

| Signaling Pathway | NF-κB | Phosphorylation is suppressed by FA2H in breast cancer cells. frontiersin.org |

Mammalian Biosynthetic Considerations (fundamental, not clinical)researchgate.net

The biosynthesis of this compound in mammals is a specialized process primarily linked to the synthesis of a specific class of lipids known as sphingolipids, which are particularly abundant in the nervous system and skin. nih.govgerli.com The introduction of a hydroxyl group at the C-2 position of a fatty acid is catalyzed by specific enzymes, with Fatty Acid 2-Hydroxylase (FA2H) being the key player in the direct hydroxylation of free fatty acids. nih.govuniprot.org

The primary pathway involves the enzyme Fatty Acid 2-Hydroxylase (FA2H), which is encoded by the FA2H gene. nih.govwikipedia.org This enzyme is an integral membrane protein located in the endoplasmic reticulum. nih.gov Structurally, the human FA2H protein is composed of 372 amino acids and possesses two critical functional domains: an N-terminal cytochrome b₅ domain and a C-terminal catalytic domain that contains four potential transmembrane segments and an iron-binding histidine motif. nih.gov The enzymatic activity of FA2H is stereospecific, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids, such as this compound. uniprot.orgresearchgate.net

The hydroxylation reaction catalyzed by FA2H is dependent on several co-factors. In vitro studies have demonstrated that the process requires NADPH and NADPH:cytochrome P450 reductase. nih.gov The N-terminal cytochrome b₅ domain is essential for the enzyme's maximal activity, as it is believed to supply electrons to the catalytic di-iron center. nih.govnih.gov FA2H acts on free fatty acids, converting them into free 2-hydroxy fatty acids. nih.gov It exhibits activity towards a range of long-chain and very-long-chain saturated fatty acids, including palmitic acid (C16:0), stearic acid (C18:0), and behenic acid (C22:0). uniprot.orgnih.gov

Once synthesized, the (R)-2-hydroxy fatty acid is typically activated to its CoA ester, 2-hydroxyacyl-CoA. nih.gov This activated form is then utilized by ceramide synthases (CerS) to be incorporated into the structure of dihydroceramide, forming 2-hydroxydihydroceramide. nih.gov This is a crucial step in the de novo synthesis of 2-hydroxylated sphingolipids, such as galactosylceramides and sulfatides, which are vital components of the myelin sheath in the nervous system. nih.govbiomolther.org

A distinct and separate pathway involving 2-hydroxylation is the peroxisomal alpha-oxidation of fatty acids. byjus.comnih.gov This metabolic route is primarily responsible for the degradation of branched-chain fatty acids like phytanic acid, which cannot be processed by the more common beta-oxidation pathway due to a methyl group at the β-carbon. wikipedia.org In this pathway, the enzyme phytanoyl-CoA 2-hydroxylase (PHYH), an α-ketoglutarate-dependent dioxygenase, hydroxylates phytanoyl-CoA at the C-2 position to form 2-hydroxyphytanoyl-CoA. nih.govwikipedia.org This intermediate is then cleaved in a subsequent step. wikipedia.org While this process involves a 2-hydroxylation step, its primary substrate is not stearic acid, and its main function is catabolic, contrasting with the anabolic role of FA2H in sphingolipid synthesis. nih.govwikipedia.org

Table 1: Key Mammalian Enzymes in Fatty Acid 2-Hydroxylation

| Enzyme | Gene | Cellular Location | Substrate(s) | Product(s) | Cofactors/Requirements | Primary Function |

|---|---|---|---|---|---|---|

| Fatty Acid 2-Hydroxylase (FA2H) | FA2H | Endoplasmic Reticulum | Free long-chain fatty acids (e.g., Stearic Acid) nih.govnih.gov | (R)-2-Hydroxy fatty acids uniprot.org | NADPH, Cytochrome P450 Reductase, Cytochrome b₅ domain nih.govnih.gov | Biosynthesis of 2-hydroxylated sphingolipids nih.gov |

| Phytanoyl-CoA 2-Hydroxylase (PHYH) | PHYH | Peroxisome | Phytanoyl-CoA nih.govwikipedia.org | 2-Hydroxyphytanoyl-CoA wikipedia.org | Fe²⁺, O₂, α-ketoglutarate nih.govwikipedia.org | α-oxidation of branched-chain fatty acids wikipedia.org |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-hydroxyacyl-CoA |

| 2-hydroxydihydroceramide |

| Behenic acid |

| Ceramide |

| Dihydroceramide |

| Galactosylceramide |

| NADPH |

| Palmitic acid |

| Phytanic acid |

| Phytanoyl-CoA |

| 2-Hydroxyphytanoyl-CoA |

| Stearic acid |

Metabolic Fate and Biotransformation of R 2 Hydroxystearic Acid

Incorporation into Complex Lipid Structures

Once synthesized, (R)-2-hydroxystearic acid is not typically found as a free fatty acid in high concentrations. Instead, it is activated to its CoA ester, (R)-2-hydroxystearoyl-CoA, which serves as the substrate for its incorporation into various complex lipids. nih.govhmdb.ca This integration is crucial for the structural and functional properties of various biological membranes and protective layers.

This compound is a significant component of a specific subset of sphingolipids, particularly abundant in the nervous system, skin, and kidneys. nih.gov The synthesis pathway for these hydroxylated sphingolipids mirrors that of non-hydroxylated versions, with the key difference being the initial 2-hydroxylation of the fatty acid. nih.gov The activated (R)-2-hydroxystearoyl-CoA is transferred to a sphingoid base (like dihydrosphingosine) by ceramide synthase enzymes (CerS) to form 2'-hydroxy dihydroceramide. nih.gov

This hydroxylated ceramide is then further metabolized to form more complex sphingolipids:

Galactosylceramides (GalCer) and Sulfatides: These are major components of the myelin sheath in the nervous system. The presence of 2-hydroxylated fatty acids, including 2-hydroxystearic acid, is critical for myelin's long-term stability. nih.govnih.govmolbiolcell.org

Glycosphingolipids: Beyond the nervous system, 2-hydroxystearic acid is found in glycosphingolipids in other organisms. For instance, it has been identified in mono-, di-, and triglycosylceramides in the sea-water bivalve Meretrix lusoria. nih.gov

Skin Ceramides (B1148491): In the epidermis, ceramides containing 2-hydroxy fatty acids are essential for forming the lamellar bodies required for the skin's permeability barrier. uniprot.orgnih.gov

The integration of the (R)-2-hydroxy acyl chain influences the physical properties of membranes, affecting factors like nanodomain organization. nih.govnih.gov

Table 1: Occurrence of 2-Hydroxystearic Acid in Complex Lipids

| Lipid Class | Specific Lipid Example | Tissue/Organism | Significance |

| Sphingolipids | Galactosylceramide (GalCer) & Sulfatide | Myelin Sheath (Nervous System) | Essential for myelin stability and function. nih.govmolbiolcell.org |

| Ceramides | Epidermis (Skin) | Crucial for skin permeability barrier function. uniprot.orgnih.gov | |

| Glycosphingolipids | Mono-, Di-, and Triglycosylceramides | Meretrix lusoria (Sea-water bivalve) | Component of neutral glycosphingolipids. nih.gov |

| Hexosylceramides | Adipocytes | The (R)-enantiomer is preferentially enriched in hexosylceramides. researchgate.net |

This compound and other 2-hydroxy fatty acids are not limited to sphingolipids and can be esterified into other major lipid classes.

Cutin and Suberin: These are lipidic biopolyesters that form protective layers in plants. nih.gov Cutin, found on the aerial surfaces of plants, and suberin, located in roots and wound-healing tissues, are composed of a network of cross-linked omega-hydroxy acids and other oxygenated fatty acids. mdpi.comresearchgate.net While the primary monomers are often C16 and C18 omega-hydroxy acids, the esterification process involves linking these monomers through their hydroxyl and carboxyl groups, creating a complex polyester (B1180765) matrix. nih.govfrontiersin.org Acyltransferases catalyze the ester bond formation, building the polymer. nih.govnih.gov

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): This is a class of endogenous lipids with anti-inflammatory and anti-diabetic properties. cas.cz FAHFAs are characterized by a fatty acid esterified to the hydroxyl group of a hydroxy fatty acid. cas.czmdpi.com 2-hydroxystearic acid can serve as the hydroxy fatty acid backbone, esterified with another fatty acid like palmitic acid to form compounds such as 2-(palmitoyloxy)octadecanoic acid. acs.org These lipids are found in various mammalian tissues, with adipose tissue being a major site of synthesis. cas.czencyclopedia.pub

Degradative Pathways of 2-Hydroxylated Fatty Acids

The degradation of fatty acids primarily occurs through beta-oxidation. However, the hydroxyl group at the C-2 (alpha) position of this compound prevents it from being a direct substrate for the first enzyme in the beta-oxidation cycle. molbiolcell.org Consequently, it must be metabolized through alternative routes.

Standard beta-oxidation involves the oxidation of the beta-carbon (C3) of the fatty acyl-CoA molecule. wikipedia.org The presence of a hydroxyl group on the alpha-carbon (C2) in 2-hydroxystearic acid sterically hinders the initial dehydrogenation step. molbiolcell.org Therefore, 2-hydroxy fatty acids must first be processed by a different pathway, namely alpha-oxidation, before their breakdown products can enter the beta-oxidation cycle. molbiolcell.orgpnas.org

The primary degradative pathway for 2-hydroxy fatty acids is peroxisomal alpha-oxidation. nih.govresearchgate.net This pathway shortens the fatty acid by one carbon atom. The process involves three main steps: molbiolcell.org

Activation: The 2-hydroxy fatty acid is first activated to its CoA ester, 2-hydroxyacyl-CoA. researchgate.net

Cleavage: The key step is catalyzed by a 2-hydroxyacyl-CoA lyase (HACL). This thiamine (B1217682) pyrophosphate-dependent enzyme cleaves the bond between C1 and C2. molbiolcell.orgresearchgate.net This reaction yields a fatty aldehyde that is one carbon shorter and formyl-CoA. molbiolcell.org For this compound (a C18 fatty acid), this would produce heptadecanal (B146464) (a C17 aldehyde).

Oxidation: The resulting fatty aldehyde is then oxidized to a carboxylic acid (heptadecanoic acid, in this case) by a fatty aldehyde dehydrogenase. This odd-chain fatty acid can then be activated to its acyl-CoA form and subsequently degraded via beta-oxidation. researchgate.net

This alpha-oxidation pathway is a significant source of the odd-chain fatty acids found in certain tissues, such as the brain. nih.govmolbiolcell.org

Table 2: Comparison of Fatty Acid Degradation Pathways

| Feature | Beta-Oxidation | Alpha-Oxidation of 2-hFA |

| Substrate | Non-hydroxylated, straight-chain fatty acyl-CoAs | 2-hydroxy fatty acyl-CoAs. molbiolcell.org |

| Location | Mitochondria (most) and Peroxisomes (very long-chain). wikipedia.org | Peroxisomes. nih.govresearchgate.net |

| Key Enzyme | Acyl-CoA Dehydrogenase (first step). wikipedia.org | 2-Hydroxyacyl-CoA Lyase (HACL). molbiolcell.org |

| Carbon Removal | Two carbons per cycle (as acetyl-CoA). wikipedia.org | One carbon per cycle (as formyl-CoA). molbiolcell.org |

| Primary Product | Acetyl-CoA, NADH, FADH2. wikipedia.org | (n-1) Fatty Aldehyde, Formyl-CoA. researchgate.net |

| Fate of Product | Enters Citric Acid Cycle. wikipedia.org | The (n-1) fatty acid can enter beta-oxidation. researchgate.net |

Interconversion and Homeostatic Regulation within Lipid Metabolism

The cellular levels of this compound and the lipids containing it are tightly controlled through a balance of synthesis, degradation, and recycling.

Synthesis: The primary route for the de novo synthesis of this compound is the hydroxylation of stearic acid by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which is located in the endoplasmic reticulum. nih.govencyclopedia.pub Another source is the degradation of the long-chain base phytosphingosine, which can produce 2-hydroxylated palmitic acid. pnas.orgencyclopedia.pub

Degradation and Recycling: Complex sphingolipids containing 2-hydroxystearic acid are degraded in the lysosome by hydrolases, releasing the 2-hydroxy fatty acid. nih.govencyclopedia.pub This free fatty acid can then either be transported to the peroxisome for alpha-oxidation or potentially be recycled back into sphingolipid synthesis via a salvage pathway. encyclopedia.pubmdpi.com

Homeostatic Regulation: The balance between FA2H activity and the rate of alpha-oxidation plays a crucial role in maintaining the appropriate levels of 2-hydroxylated lipids. pnas.org This regulation is vital, as imbalances are associated with diseases. For example, mutations in the FA2H gene lead to neurodegenerative disorders due to the lack of 2-hydroxylated galactosylceramides in myelin. nih.govmdpi.com The expression of the FA2H gene itself can be regulated by cellular conditions, such as stress, indicating a dynamic control over the synthesis of these lipids. rupress.org Furthermore, the presence of these hydroxylated lipids can influence membrane properties and cell signaling, suggesting they act as homeostatic regulators of membrane function and cellular processes. nih.govmdpi.com

Biological Significance and Roles of R 2 Hydroxystearic Acid in Cellular and Organismal Biology

Structural Contribution to Biological Membranes and Lipid Bilayers

(R)-2-hydroxystearic acid, like other fatty acids, can be incorporated into biological membranes, influencing their physical and chemical properties. Its unique structure, featuring a hydroxyl group at the alpha-carbon position, imparts specific characteristics to the lipid bilayers it integrates into.

Molecular dynamics simulations and X-ray diffraction studies have been employed to understand the interactions of 2-hydroxystearic acid with model membranes. These studies reveal that the position of the hydroxyl group is a critical determinant of its effect on membrane properties. When the hydroxyl group is near the hydrophilic carboxyl end, as in 2-hydroxystearic acid, it tends to stabilize the gel phase of the membrane, similar to the effect of stearic acid. laminarpharma.comresearchgate.net This stabilization is in contrast to fatty acids where the hydroxyl group is located further down the acyl chain, which tend to induce disorder in the liquid-crystalline state. researchgate.net

The table below summarizes the effects of hydroxylated fatty acids on the main phase transition temperature (Tm) of dimyristoylphosphatidylcholine (B1235183) (DMPC) model membranes, illustrating the influence of the hydroxyl group's position.

| Fatty Acid | Effect on DMPC Tm | Reference |

| 2-Hydroxystearic acid | Increased Tm (stabilized gel phase) | laminarpharma.com |

| 2-Hydroxypalmitic acid | Increased Tm (stabilized gel phase) | laminarpharma.com |

| 3-Hydroxypalmitic acid | Increased Tm (stabilized gel phase) | laminarpharma.com |

Functional Roles in Specialized Biological Structures

This compound and other 2-hydroxy fatty acids are integral components of certain specialized biological structures, where they contribute to specific functions at a biochemical level.

Plant Cuticles

The plant cuticle is a protective layer covering the aerial parts of plants, primarily composed of cutin, a polyester (B1180765) of inter-esterified hydroxy and epoxy-hydroxy fatty acids. nih.gov These fatty acids typically have chain lengths of 16 or 18 carbons. nih.gov While specific data on this compound's precise role is limited, the general importance of hydroxylated fatty acids in cutin is well-established. They contribute to the formation of a three-dimensional polymer network through intermolecular ester bonds, creating a barrier against water loss, pathogen invasion, and UV radiation. nih.govresearchgate.netgsartor.org The biosynthesis of these cutin monomers involves the hydroxylation of fatty acids, a process catalyzed by enzymes like cytochrome P-450-dependent hydroxylases. gsartor.org

Myelin Sheath

The myelin sheath is a lipid-rich membrane that insulates nerve cell axons, crucial for rapid nerve impulse conduction. ksumsc.comtaylorandfrancis.com A significant portion of the lipids in myelin are sphingolipids, particularly cerebrosides and sulfatides, which contain very long-chain fatty acids. researchgate.net A notable feature of these fatty acids is the presence of a hydroxyl group at the C-2 position. researchgate.net Genetic studies on fatty acid 2-hydroxylase (FA2H), the enzyme responsible for this modification, indicate that these 2-hydroxylated sphingolipids are vital for myelin sheath stability. researchgate.net The hydroxyl group is thought to participate in lateral hydrogen bonding interactions within the membrane, contributing to the tight packing and stability of the myelin sheath. researchgate.net While the specific contribution of the (R)-isomer of 2-hydroxystearic acid is not explicitly detailed, the presence and importance of 2-hydroxylated fatty acids in myelin underscore a critical structural role.

Involvement in Intercellular Communication and Signaling Pathways

Recent research has highlighted the involvement of hydroxylated fatty acids in signaling processes between cells.

(R)-12-hydroxystearic acid, a positional isomer of the title compound, has been identified as a potential interspecies signaling molecule in mixed microbial cultures. nih.gov It was found to modulate planktonic growth and biofilm formation in various marine bacterial strains, suggesting a role in microbial communication. nih.gov While this is not this compound, it points to the potential for hydroxylated fatty acids to act as signaling molecules.

Furthermore, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory effects. researchgate.net These molecules, which can be formed from various hydroxy fatty acids including hydroxystearic acids, can modulate signaling pathways. For example, specific PAHSAs (palmitic acid esters of hydroxy stearic acids) have been shown to improve insulin (B600854) sensitivity and glucose tolerance. researchgate.net The stereochemistry of the hydroxyl group can significantly impact the biological activity of these molecules. researchgate.net

Role in Microbial Physiology and Interactions

This compound and its isomers play significant roles in the physiology of microorganisms and their interactions with their environment and hosts.

Biofilm Formation

Biofilm formation is a critical process for many bacteria, providing protection and facilitating community-based behaviors. Studies have shown that 12-hydroxystearic acid (12-HSA), with the (R)-isomer being predominant in some microbial communities, can modulate biofilm formation. nih.govcuny.edu Depending on the bacterial strain, 12-HSA can either inhibit or promote biofilm development. cuny.edu For instance, in E. coli, both racemic 12-HSA and the (R)-isomer have been shown to inhibit biofilm formation in a dose-dependent manner. cuny.edu This suggests that bacteria can sense and respond to hydroxylated fatty acids in their environment, influencing their decision to form biofilms.

The table below shows the effect of (R)-12-hydroxystearic acid on the biofilm formation of different bacterial strains.

| Bacterial Strain | Effect of (R)-12-HSA on Biofilm Formation | Reference |

| Escherichia coli | Inhibition | cuny.edu |

| Brevundimonas mediterranea | Modulation (strain-dependent) | nih.gov |

Pathogen-Host Interaction

Hydroxylated fatty acids produced by bacteria can play a crucial role in modulating the host immune response. For example, Staphylococcus aureus can convert host-derived oleic acid into 10-(R)-hydroxystearic acid (10-HSA). mdpi.comnih.gov This molecule acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which in turn suppresses the host's innate immune response, allowing the bacterium to evade immune clearance and enhance its survival. mdpi.comnih.gov This highlights a sophisticated mechanism by which bacteria utilize hydroxylated fatty acids to manipulate host physiology to their advantage.

Modulation of Enzyme Activity and Protein-Lipid Interactions

The presence of this compound within cellular membranes can influence the activity of membrane-bound enzymes and modulate protein-lipid interactions. The hydroxyl group can participate in hydrogen bonding with amino acid residues of membrane proteins, potentially altering their conformation and function.

The enzyme oleate (B1233923) hydratase, found in various microorganisms, catalyzes the hydration of oleic acid to 10-(R)-hydroxystearic acid. researchgate.net The enzyme itself must interact with the lipid bilayer to access its substrate. Studies on oleate hydratase from Staphylococcus aureus (OhyA) have shown that a specific domain of the protein is responsible for binding to the membrane surface, allowing it to extract fatty acids from the bilayer. nih.gov This demonstrates a direct and crucial interaction between a protein and the lipid environment to facilitate the production of a hydroxylated fatty acid.

Furthermore, the incorporation of synthetic 2-hydroxy fatty acids into cancer cell membranes has been shown to regulate the lipid composition and structure, which in turn modulates the signaling of membrane protein-associated pathways. nih.gov This suggests that the presence of this compound in membranes could similarly influence the activity of a variety of membrane-embedded enzymes and receptors.

Advanced Analytical Methodologies for Characterization and Quantification of R 2 Hydroxystearic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating (R)-2-hydroxystearic acid from intricate biological mixtures, enabling its subsequent detection and quantification. Both gas and liquid chromatography are powerful tools, each with specific advantages depending on the analytical goal. The choice of technique is often dictated by the need for volatility (for GC) or the preference for analyzing the intact molecule (for LC). oup.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)

GC-MS is a classic and robust technique for fatty acid analysis, but it requires chemical derivatization to increase the volatility of non-volatile compounds like this compound. The standard procedure involves a two-step derivatization:

Esterification : The carboxylic acid group is converted into a more volatile fatty acid methyl ester (FAME). nih.gov This is commonly achieved using reagents like methanol-acetyl chloride or boron trifluoride-methanol. nih.govnih.gov

Silylation : The hydroxyl group is derivatized, typically to a trimethylsilyl (B98337) (TMS) ether, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govmarinelipids.ca This step further increases volatility and improves chromatographic peak shape.

An alternative one-step procedure using methyl iodide in a polar aprotic solvent can simultaneously generate methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.gov This method is advantageous due to its simplicity and the water stability of the resulting methyl ether derivatives. nih.gov

For enantiomeric separation, the FAMEs can be further derivatized with a chiral reagent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent), to form diastereomers that can be separated on a standard achiral GC column. researchgate.netresearchgate.net GC combined with electron capture negative-ion mass spectrometry (GC/ECNI-MS) has been effectively used for the enantioselective determination of 2-hydroxy fatty acids in food samples after such derivatization. researchgate.net

Table 1: GC-MS Derivatization and Analysis Parameters for 2-Hydroxy Fatty Acids

| Derivatization Step | Reagent Example | Purpose | Reference |

|---|---|---|---|

| Carboxyl Group Esterification | Methanol-acetyl chloride | Increase volatility (forms FAME) | nih.gov |

| Hydroxyl Group Silylation | BSTFA | Increase volatility and improve peak shape (forms TMS ether) | nih.govmarinelipids.ca |

| Chiral Derivatization | (R)-(-)-MTPA-Cl (Mosher's reagent) | Form diastereomers for enantiomeric separation on achiral columns | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Lipids and Derivatives

LC-MS/MS offers the significant advantage of analyzing this compound in its intact, underivatized form, thereby simplifying sample preparation and avoiding potential artifacts from derivatization reactions. nih.govmdpi.comresearchgate.net This approach is particularly suited for high-throughput lipidomics studies. A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method has been developed for the direct determination of various saturated hydroxy fatty acids, including 2-hydroxystearic acid, in a single 10-minute run without derivatization. nih.govmdpi.comsemanticscholar.org

For enantiomeric separation, chiral chromatography is required. High-performance liquid chromatography (HPLC) using a chiral stationary phase can achieve complete separation of the (R)- and (S)-enantiomers. oup.comoup.com This often requires derivatization to introduce a chromophore for UV detection or to enhance interaction with the chiral phase. For instance, derivatization to 3,5-dinitrophenylurethane methyl esters allows for effective separation on a chiral column. oup.com

A modern approach involves using chiral derivatizing agents like phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME) followed by LC-MS analysis. acs.org This method enables direct analysis from crude extracts without extensive sample preparation and has been shown to effectively resolve α-hydroxy fatty acid stereoisomers. acs.org

High-Resolution Mass Spectrometry for Structural Elucidation and Isomer Differentiation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable for the unambiguous identification of this compound. HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental formula of the parent ion and its fragments. mdpi.comresearchgate.net

For this compound (C18H36O3), the expected accurate mass of the deprotonated molecule [M-H]⁻ is 299.2592. nih.govmassbank.eu HRMS can readily distinguish this from other co-eluting compounds with different elemental compositions.

Furthermore, HRMS combined with tandem MS (MS/MS) is crucial for differentiating positional isomers. The fragmentation pattern of a hydroxy fatty acid provides information about the location of the hydroxyl group. While 2-hydroxystearic acid is characterized by specific fragmentation pathways, other isomers like 9-hydroxystearic acid or 12-hydroxystearic acid will produce different characteristic fragment ions. nih.gov For example, in the analysis of related fatty acid esters of hydroxy fatty acids (FAHFAs), fragmentation of the precursor ion at m/z 537 yielded ions at m/z 281 (octadecenoic acid) and m/z 299 (hydroxystearic acid), confirming the presence of a hydroxystearic acid moiety. nih.govnih.gov

Table 2: High-Resolution MS/MS Data for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C18H36O3 | nih.gov |

| Precursor Ion (Negative ESI) | [M-H]⁻ | nih.gov |

| Precursor m/z (Theoretical) | 299.2592 | nih.gov |

| Fragmentation Mode | HCD (Higher-Energy Collisional Dissociation) | massbank.eu |

| Key Fragment Ions (m/z) | 253.2538, 281.2488 | massbank.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

While MS techniques are powerful for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal stereochemical and conformational analysis. mdpi.com However, direct NMR analysis of enantiomers like (R)- and (S)-2-hydroxystearic acid is generally not possible as they are indistinguishable in a non-chiral environment.

To overcome this, a common strategy is to derivatize the hydroxyl group with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or (S)-(+)-O-acetyl mandelic acid. nih.govresearchgate.net This reaction creates a pair of diastereomers, which exhibit distinct chemical shifts in both ¹H and ¹³C NMR spectra. nih.govresearchgate.net By analyzing the differences in the chemical shifts of the protons or carbons near the chiral center in the two diastereomers, the absolute configuration of the original alcohol can be determined. researchgate.net For example, while ¹H-NMR did not clearly differentiate the stereoisomers of a 12-hydroxystearic acid derivative, ¹³C-NMR showed clearly different signals for carbons near the stereocenter, allowing for assignment. nih.gov

Quantitative Approaches and Internal Standards for Lipidomics Studies

Accurate quantification of this compound in biological samples requires robust quantitative methods, typically employing mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. nih.govresearchgate.net These targeted approaches offer high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

The use of an appropriate internal standard (IS) is critical to correct for variations in sample extraction, derivatization efficiency, and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ²H-labeled this compound. These standards are chemically identical to the analyte but mass-shifted, allowing them to be distinguished by the mass spectrometer. They co-elute with the analyte and experience similar matrix effects, leading to the most accurate quantification. nih.gov

When a stable isotope-labeled standard is unavailable, a structurally similar compound (a homologous fatty acid) not present in the sample, such as n-heptadecanoic acid (C17:0), can be used. europa.eu For quantitative LC-HRMS methods, calibration curves are constructed by analyzing a series of standard solutions, and method validation typically includes assessment of linearity, limits of detection (LOD), and limits of quantification (LOQ). semanticscholar.org

Table 3: Key Parameters for Quantitative LC-HRMS Method Validation for Hydroxy Fatty Acids

| Validation Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| Linearity (R²) | 0.990 - 0.998 | Ensures a proportional response across a range of concentrations. | semanticscholar.org |

| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | The lowest concentration of analyte that can be reliably detected. | semanticscholar.org |

| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL | The lowest concentration of analyte that can be accurately quantified. | semanticscholar.org |

Sample Preparation and Derivatization Strategies for Biological Matrices

The extraction and purification of this compound from complex biological matrices like tissues or fluids is a critical first step that significantly impacts the quality of the final analysis. The specific protocol depends on whether the fatty acid is free or bound (e.g., in sphingolipids).

For total fatty acid analysis, a saponification step (alkaline hydrolysis) is required to release the fatty acids from their amide or ester linkages. researchgate.net This is often followed by a lipid extraction procedure, such as a modified Folch or Bligh-Dyer method, using solvent systems like chloroform/methanol or methyl tert-butyl ether (MTBE)/methanol/water. nih.gov

To enrich the sample for hydroxy fatty acids and remove the bulk of non-hydroxylated lipids, solid-phase extraction (SPE) is commonly employed. marinelipids.canih.gov Silica gel columns can effectively separate the more polar hydroxy fatty acids from the non-polar lipids. nih.gov

As discussed previously, derivatization is essential for GC analysis and can be beneficial for certain LC-MS applications. Common derivatization strategies include:

Esterification (e.g., FAMEs) : For GC-MS and some LC-MS applications. researchgate.net

Silylation (e.g., TMS ethers) : To protect the hydroxyl group and increase volatility for GC-MS. marinelipids.ca

Chiral Derivatization (e.g., MTPA esters) : For determining enantiomeric composition by GC or NMR. researchgate.netresearchgate.net

Fluorescent/UV-absorbing tags : To enhance detection in HPLC-UV/fluorescence methods. oup.com

Some modern LC-MS methods are designed to minimize sample preparation, involving simple protein precipitation with a solvent like methanol, followed by centrifugation and direct injection of the supernatant, which is ideal for high-throughput screening. semanticscholar.org

Emerging Research Frontiers and Future Prospects for R 2 Hydroxystearic Acid Studies

Novel Synthetic Approaches with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for synthesizing (R)-2-hydroxystearic acid is an active area of research. Traditional chemical syntheses often require harsh reaction conditions, stoichiometric reagents, and multi-step procedures, leading to significant waste generation. Modern approaches are increasingly leveraging biocatalysis and chemoenzymatic strategies to overcome these limitations, offering higher selectivity, milder reaction conditions, and a reduced environmental footprint.

One promising avenue is the use of fatty acid α-hydroxylases. Researchers have identified a family of stereospecific fatty acid alpha-hydroxylases in myxobacteria, such as Myxococcus xanthus and Stigmatella aurantiaca. nih.gov These enzymes can introduce a hydroxyl group at the C-2 position of a fatty acid with specific stereochemistry. Harnessing these or engineered versions of these enzymes in whole-cell or cell-free systems could provide a direct and highly selective route to this compound from stearic acid.

Another green chemistry approach involves the α-chlorination of fatty acids using trichloroisocyanuric acid (TCCA) under solvent-free conditions, followed by hydrolysis to the corresponding α-hydroxy fatty acid. acs.org This method has been successfully applied to various saturated fatty acids and offers a simpler, more environmentally friendly alternative to traditional methods. acs.org Further research could optimize this process for stereoselectivity to favor the (R)-enantiomer.

The table below summarizes some of the emerging sustainable synthetic strategies for hydroxy fatty acids.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis (Fatty Acid α-hydroxylases) | Use of whole cells or isolated enzymes. | High stereoselectivity for the (R)-enantiomer, mild reaction conditions, reduced waste. |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical steps. | Leverages the high selectivity of enzymes and the efficiency of chemical transformations. |

| Green Chemistry (e.g., TCCA) | Use of environmentally benign reagents and solvent-free conditions. | Reduced environmental impact, simpler procedures. |

Unraveling Undiscovered Biosynthetic and Metabolic Pathways

While the presence of this compound has been noted in various organisms, the complete picture of its biosynthesis and metabolism remains to be elucidated. Current research suggests that its formation is closely linked to the metabolism of sphingolipids, which are essential components of cell membranes and are involved in signaling pathways.

In mammals, 2-hydroxy fatty acids are important components of a subset of sphingolipids, particularly in the nervous system. nih.gov The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of these 2-hydroxylated sphingolipids. mdpi.com It is believed that the (R)-enantiomer is the form synthesized in mammals and other eukaryotes. mdpi.com

Studies in myxobacteria have shed further light on the biosynthesis of 2-hydroxy fatty acids. Research has identified stereospecific fatty acid α-hydroxylases in these bacteria and has shown that the α-hydroxylation reaction is dependent on the presence of fatty acids bound to sphingolipids. nih.gov This finding suggests a conserved link between 2-hydroxy fatty acid synthesis and sphingolipid metabolism across different biological kingdoms.

The metabolic fate of this compound is also an area of active investigation. It can be synthesized from octadecanoic acid and can be further metabolized into 2-hydroxystearoyl-CoA and N-2-hydroxystearoylsphingosine. hmdb.ca In some organisms, 2-hydroxy fatty acids may also be involved in a process called fatty acid α-oxidation, which is the oxidative shortening of fatty acids. nih.gov

Future research in this area will likely focus on:

Identifying and characterizing the specific enzymes responsible for the biosynthesis of this compound in different organisms.

Elucidating the regulatory mechanisms that control its production and degradation.

Mapping the downstream metabolic pathways and identifying the full range of molecules derived from this compound.

Exploring Uncharted Biological Functions in Diverse Organisms

The biological roles of this compound are beginning to be uncovered, revealing its involvement in a range of biological processes across different species. While its functions are not yet fully understood, emerging evidence points to its significance in cell signaling, microbial interactions, and as a structural component of complex lipids.

In the plant kingdom, 2-hydroxy fatty acids have been identified in the root exudates of certain plants. researchgate.net These compounds have been shown to stimulate hyphal branching in arbuscular mycorrhizal fungi, suggesting a role in mediating the symbiotic relationship between plants and these beneficial soil microbes. researchgate.net This interaction is crucial for nutrient uptake by the plant.

In the animal kingdom, this compound has been reported in the insect Apis cerana. nih.gov While its specific function in this organism is not yet known, its presence suggests a potential role in insect physiology or chemical communication.

In mammals, 2-hydroxy fatty acids are primarily found as components of sphingolipids, which are particularly abundant in the nervous system. nih.gov These specialized lipids are critical for the proper function of myelin, the protective sheath that surrounds nerve fibers. mdpi.com Deficiencies in the enzyme responsible for producing 2-hydroxy fatty acids are linked to a severe neurodegenerative disease, highlighting their essential role in maintaining neurological health. mdpi.com

The table below provides a summary of the known and suspected biological functions of 2-hydroxy fatty acids in different organisms.

| Organism Group | Known or Suspected Biological Function |

| Plants | Component of root exudates, signaling molecule in plant-microbe interactions. researchgate.net |

| Fungi | Response to plant root exudates, involved in symbiotic relationships. researchgate.net |

| Insects | Presence in Apis cerana suggests a physiological or signaling role. nih.gov |

| Mammals | Essential component of sphingolipids in the nervous system, crucial for myelin function. nih.govmdpi.com |

Development of Advanced Probes for Understanding Lipid-Protein Interactions

Investigating the biological functions of this compound requires sophisticated tools to study its interactions with proteins. The development of advanced chemical probes is a key research frontier that will enable scientists to identify the specific proteins that bind to this lipid and to elucidate the functional consequences of these interactions.

One powerful approach is the use of photoactivatable and clickable probes. rsc.orgbiorxiv.org These are synthetic analogs of this compound that are modified with two key functional groups: a photo-crosslinking group (such as a diazirine) and a "clickable" tag (such as an alkyne). The probe can be introduced into living cells, where it is metabolized and incorporated into cellular pathways. Upon exposure to UV light, the photo-crosslinking group forms a covalent bond with any nearby interacting proteins, effectively "trapping" the interaction. The clickable tag then allows for the selective attachment of a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, which facilitates the detection and isolation of the crosslinked protein-lipid complexes for subsequent analysis by techniques like mass spectrometry. biorxiv.orgrsc.org

While this technology has been successfully applied to other fatty acids like myristic acid, its application to this compound is a promising future direction. rsc.orgbiorxiv.org The design and synthesis of such probes for this compound would need to carefully consider the placement of the photo-crosslinking and clickable groups to minimize disruption of the lipid's natural interactions.

The development of these advanced probes will be instrumental in:

Identifying the specific protein targets of this compound in different cellular contexts.

Mapping the lipid-protein interactome and understanding how it changes in response to different stimuli or in disease states.

Providing new tools for studying the dynamics of lipid-protein interactions in living cells.

Potential for Applications in Materials Science and Industrial Biotechnology (non-clinical, research-focused)

The unique chemical structure of this compound, with its long hydrocarbon chain and chiral hydroxyl group, makes it a valuable building block for the development of novel biomaterials and for applications in industrial biotechnology. Research in these non-clinical areas is focused on leveraging its properties to create sustainable and high-performance products.

In materials science, hydroxy fatty acids are being explored as monomers for the synthesis of bio-based polyesters. chemrxiv.org These polymers can have a wide range of properties, from elastomers to more rigid materials, depending on the specific monomers used and the polymerization conditions. The presence of the hydroxyl and carboxyl groups in this compound allows it to undergo polycondensation reactions to form polyesters with tunable mechanical, thermal, and barrier properties. chemrxiv.org These bio-inspired materials could find research applications in areas such as sustainable packaging and antifouling coatings.

In the field of industrial biotechnology, this compound and other hydroxy fatty acids can serve as precursors for the synthesis of high-value chemicals. For example, they can be converted into lactones, which are used as fragrance compounds in the perfume industry. nih.gov Biocatalytic routes are being developed to perform these transformations in a more sustainable manner than traditional chemical methods.

Furthermore, the unique physical properties of hydroxy fatty acids, such as their ability to form gels in certain solvents, are of interest for research into new lubricants and rheology modifiers. mdpi.com The chiral nature of this compound could also be exploited to create materials with specific optical or self-assembly properties.

The table below highlights some of the potential research-focused applications of this compound in materials science and industrial biotechnology.

| Application Area | Potential Use of this compound |

| Materials Science | Monomer for bio-based polyesters, development of novel biomaterials with tunable properties. chemrxiv.org |

| Industrial Biotechnology | Precursor for the synthesis of high-value chemicals such as fragrances, building block for biocatalytic processes. nih.gov |

| Specialty Chemicals | Research into new biolubricants, rheology modifiers, and chiral materials. mdpi.com |

Q & A

Q. What are the key physicochemical properties of (R)-2-hydroxystearic acid, and how do they influence experimental design?

this compound (C₁₈H₃₆O₃, molecular weight 300.48 g/mol) has a hydroxyl group at the C2 position, contributing to its amphiphilic nature. Key properties include:

- Topological Polar Surface Area (TPSA): 57.50 Ų, indicating moderate polarity .

- LogP values: XlogP = 7.50 and AlogP = 5.30, reflecting high hydrophobicity .

- Rotatable bonds: 16, enabling conformational flexibility . These properties necessitate solvent selection (e.g., chloroform for lipid solubility) and temperature control (storage at -20°C for stability) . For cell-based assays, emulsification with carriers like bovine serum albumin (BSA) is critical to overcome low aqueous solubility.

Q. How can researchers synthesize and characterize this compound enantiomerically?

Synthesis often involves chiral resolution of racemic mixtures or enzymatic hydroxylation of stearic acid. A validated method includes:

Q. What is the biological significance of this compound in lipid membranes?

The hydroxyl group disrupts lipid packing, altering membrane fluidity. For example, in GM1 ganglioside studies, replacing stearic acid with this compound reduces aggregation propensity, as shown via laser light scattering and differential scanning calorimetry . Researchers should use concentrations ≤100 µM in cell models to avoid cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Discrepancies in growth inhibition (e.g., EAT cells at 100 µM vs. null effects in other models) may arise from:

- Cell line variability: Test multiple lines (e.g., HeLa, MCF-7) with standardized protocols.

- Solubility artifacts: Validate via dynamic light scattering to confirm micelle-free solutions.

- Metabolic interference: Use isotopically labeled (¹³C or ²H) analogs to track incorporation into lipids . Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) are essential for cross-study comparisons .

Q. What strategies optimize HPLC/MS detection of this compound in complex matrices?

Challenges include co-elution with non-hydroxylated lipids and ion suppression. Solutions:

- Column selection: Phenyl-hexyl stationary phases (e.g., Ascentis® Express) improve separation of hydroxylated analogs .

- Derivatization: Methylation or silylation enhances ionization efficiency .

- Mobile phase additives: 0.1% formic acid with 5 mM ammonium acetate improves sensitivity in negative-ion mode .

Q. How does enantiomeric purity impact this compound’s role in lipid signaling pathways?

Contaminating (S)-enantiomers may confound receptor-binding assays. To ensure purity:

Q. What are the best practices for replicating in vitro findings of this compound in vivo?

Translational gaps often stem from bioavailability issues. Methodological recommendations:

- Formulation: Use lipid-based nanoemulsions or liposomes for improved absorption .

- Dosing: Conduct pharmacokinetic profiling (Cₘₐₓ, t₁/₂) in rodent models.

- Tissue sampling: Apply LC-MS/MS to quantify this compound in target tissues (e.g., liver, brain) .

Methodological Notes

- Data presentation: Use SI units and significant figures consistently (e.g., 100 µM ± 0.5) .

- Reproducibility: Include full synthetic protocols and raw spectral data in supplementary materials .

- Ethical compliance: Adhere to institutional guidelines for lipid handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.